6-Diazo-5-oxo-L-norleucine, commonly known as DON, is a synthetic amino acid derivative that acts as a potent inhibitor of glutamine metabolism. This compound has garnered interest in various fields, particularly in cancer research and neurobiology, due to its ability to interfere with glutamine utilization pathways. Dysregulation of these pathways is linked to numerous pathologies, including cancer and neurodegenerative diseases.
6-Diazo-5-oxo-L-norleucine is derived from the amino acid norleucine and is classified as a glutamine antagonist. It has been utilized in preclinical studies as a tool compound and is being investigated for potential therapeutic applications. DON is synthesized through various chemical methods that enhance its stability and bioactivity.
The synthesis of 6-Diazo-5-oxo-L-norleucine typically involves several steps, including the derivatization process to enhance its detection and stability in biological samples. One common method includes the derivatization of DON using 3N hydrochloric acid in n-butanol. This process allows for the formation of a stable lipophilic product that can be effectively quantified using mass spectrometry.
Technical Details:
The molecular structure of 6-Diazo-5-oxo-L-norleucine includes a diazo group and a ketone functional group, which contribute to its biological activity as a glutamine antagonist. The molecular formula is with a molecular weight of approximately 218.0942 g/mol.
6-Diazo-5-oxo-L-norleucine undergoes various chemical reactions that are essential for its biological activity. The primary reaction involves its interaction with glutamine metabolic pathways, where it acts as an inhibitor.
Technical Details:
The mechanism of action of 6-Diazo-5-oxo-L-norleucine primarily revolves around its ability to inhibit enzymes involved in glutamine metabolism. By blocking these pathways, DON disrupts the energy supply and biosynthetic processes in rapidly dividing cells, such as cancer cells.
Research indicates that DON exerts its effects by:
Relevant data from studies show that DON maintains stability when stored properly but can degrade under extreme conditions such as high temperatures or prolonged exposure to light.
6-Diazo-5-oxo-L-norleucine has several significant applications in scientific research:
6-Diazo-5-oxo-L-norleucine (DON) was first isolated in the 1950s from fermentation broths of Streptomyces bacteria [3]. Early biochemical studies identified it as a potent glutamine analog capable of inhibiting nucleotide synthesis. By 1957, Magill and colleagues conducted the first human trials of DON as a monotherapy in 63 patients with advanced solid tumors (breast, lung, colon) and hematologic malignancies. Dosed at 0.2–1.1 mg/kg/day via intravenous, intramuscular, or oral routes, DON induced partial responses in 7 patients, primarily those with lymphoma and leukemia [3]. Subsequent trials in the 1960s explored combinations; for example, 71 pediatric patients with acute leukemia received DON (0.25 mg/kg/day) with 6-mercaptopurine, achieving complete remission in 30 patients (42%) [3]. Despite these signals of efficacy, clinical development stalled due to methodological limitations in trial design and a then-incomplete understanding of cancer metabolism.
Table 1: Early Clinical Trials of DON (1950s-1960s)
Study (Year) | Patient Population | Dosing Regimen | Key Outcomes |
---|---|---|---|
Magill et al. (1957) | 63 advanced solid/hematologic tumors | 0.2–1.1 mg/kg/day IV/IM/PO | 7/63 partial responses |
Combined therapy (1960s) | 71 pediatric acute leukemia | DON 0.25 mg/kg/day + 6-MP | 30/71 complete remissions |
Hodgkin’s trial (1962) | 41 lymphoma/carcinoma patients | 0.2 mg/kg/day PO × 30 days | 47% tumor reduction in Hodgkin’s lesions |
The 1970s–1990s saw critical advances in elucidating DON’s mechanism. Biochemists demonstrated that DON irreversibly inhibits glutamine-utilizing enzymes via a two-step process: competitive binding at the glutamine active site, followed by covalent adduct formation that releases nitrogen (N₂) [3]. Key enzymatic targets include:
This broad activity disrupts multiple metabolic fluxes: tricarboxylic acid (TCA) cycle anaplerosis, nucleotide biosynthesis, and antioxidant production (e.g., glutathione) [3] [5]. Preclinical studies in murine sarcoma and leukemia models confirmed DON’s antitumor effects, with daily low-dose regimens proving most effective—highlighting the importance of sustained metabolic inhibition [3].
Table 2: Key Enzymatic Targets of DON
Enzyme Class | Representative Enzymes | Function in Metabolism | Inhibition Mechanism |
---|---|---|---|
Glutaminases | GLS, GLS2 | Glutamine → Glutamate | Covalent adduct formation |
Amidotransferases | FGAR amidotransferase, CTPS | Purine/pyrimidine nucleotide synthesis | Active-site irreversible inhibition |
Hexosamine pathway | Glucosamine-6-phosphate synthase | UDP-GlcNAc production | Competitive substrate analog |
The resurgence of DON is rooted in two interconnected paradigms: the Warburg effect (aerobic glycolysis in tumors) and glutamine addiction. Otto Warburg’s 1920s observation that cancer cells preferentially metabolize glucose to lactate, even under oxygen-rich conditions, initially overshadowed glutamine’s role [7] [8]. However, 21st-century research revealed that glutamine is a crucial nitrogen and carbon donor for biosynthetic processes:
The limitations of selective glutaminase inhibitors (e.g., CB-839) in clinical trials—attributed to tumor metabolic plasticity and microenvironmental nutrient exchange—renewed interest in broad-spectrum agents like DON [3] [5]. Prodrug strategies were engineered to overcome DON’s historical gastrointestinal toxicity:
Modern clinical reevaluation prioritizes patient selection based on biomarkers of glutamine dependence (e.g., MYC amplification, glutaminase expression, or metabolic imaging) and employs continuous low-dose regimens aligned with the drug’s mechanism [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7